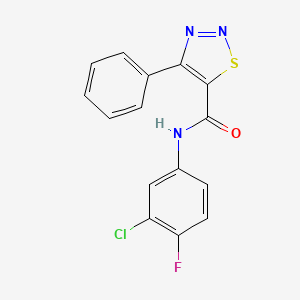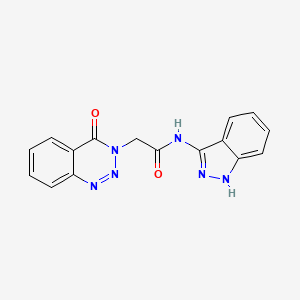![molecular formula C20H19N7O3 B11009450 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide](/img/structure/B11009450.png)
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound, due to its unique structure, has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodiazepine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tetrazole moiety: This involves the reaction of the benzodiazepine intermediate with a phenyl-tetrazole derivative.
Final coupling: The final step involves coupling the intermediate with a propanamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are crucial for maximizing yield.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, often resulting in the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or amines.
Scientific Research Applications
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets in the body. These targets include:
GABA receptors: The compound may enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects.
Enzyme inhibition: It may inhibit certain enzymes, affecting various biochemical pathways.
Receptor binding: The compound can bind to specific receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide apart is its unique structure, which combines a benzodiazepine core with a tetrazole moiety. This unique combination may result in distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N7O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
InChI |
InChI=1S/C20H19N7O3/c28-18(21-12-17-24-25-26-27(17)13-6-2-1-3-7-13)11-10-16-20(30)22-15-9-5-4-8-14(15)19(29)23-16/h1-9,16H,10-12H2,(H,21,28)(H,22,30)(H,23,29) |
InChI Key |
NNZSYRPHOPLXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B11009384.png)
![2,3-dimethyl-5-oxo-N-(pyridin-3-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11009386.png)
![4-ethyl-1,5-dioxo-N-(1,3-thiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11009391.png)
![N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide](/img/structure/B11009397.png)
![N-[4-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009403.png)
![2-[(2-methylpropyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11009409.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11009418.png)
![3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B11009426.png)
![trans-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11009437.png)


![1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11009457.png)
![N-[2-(pyridin-2-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11009460.png)
